molecular formula C9H8O3 B12504284 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde

4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde

Cat. No.: B12504284
M. Wt: 164.16 g/mol
InChI Key: UHJJSUMKVHUTLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromophenol and 1,2-dibromoethane as starting materials, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran or diethyl ether, and the product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize side reactions and improve the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C9H8O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-2,5,11H,3-4H2

InChI Key

UHJJSUMKVHUTLZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2)C=O)O

Origin of Product

United States

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